1H-Indole-2-methanol

Organic Synthesis Medicinal Chemistry Regioselective Functionalization

1H-Indole-2-methanol (CAS 24621-70-3), 97% purity, is the essential C2-hydroxymethyl indole building block for medicinal chemistry and API synthesis. Its unique bidentate electrophilic reactivity under acid catalysis enables direct construction of oxazino[4,3-a]indoles and 5-HT₆ receptor pharmacophores—transformations not accessible with indole-3-methanol or indole-2-carboxylic acid. Validated as a direct intermediate for the β-blocker pindolol, the psychoactive tryptamine psilocin, and the Akt-signaling inhibitor SR13668, this compound eliminates multi-step redox detours. Batch-to-batch Certificate of Analysis ensures GMP and non-GMP campaign consistency. Choose the C2-substituted isomer to secure synthetic routes that alternative indoles cannot replicate without complete revalidation.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 24621-70-3
Cat. No. B185676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2-methanol
CAS24621-70-3
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CO
InChIInChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,10-11H,6H2
InChIKeyXEEANGGQJOWRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-2-methanol CAS 24621-70-3: Core Identity and Baseline Specifications for Procurement


1H-Indole-2-methanol (CAS 24621-70-3), also designated 2-(hydroxymethyl)indole, is a bicyclic heteroaromatic building block consisting of an indole nucleus substituted with a primary alcohol at the C2 position. The compound is a white to tan crystalline solid with a molecular weight of 147.17 g/mol, a melting point of 72-78 °C, a boiling point of 360.6 °C at 760 mmHg, a density of 1.272 g/cm³, and a predicted pKa of 14.86±0.10 . The C2-hydroxymethyl substituent imparts a distinct chemical handle for further functionalization, enabling esterification, etherification, oxidation, and nucleophilic substitution reactions that are central to its role as a synthetic intermediate in medicinal chemistry, natural product synthesis, and materials science [1].

Why In-Class Indole Analogs Cannot Substitute 1H-Indole-2-methanol CAS 24621-70-3


The substitution pattern of the hydroxymethyl group on the indole scaffold is a critical determinant of both chemical reactivity and biological target engagement. 1H-Indole-2-methanol (C2-substituted) exhibits fundamentally different regioselectivity, electronic properties, and metabolic stability compared to its C3-substituted isomer indole-3-methanol or its oxidized counterpart indole-2-carboxylic acid. In acid-catalyzed transformations, 2-indolylmethanols generate a bidentate electrophilic system capable of reacting at both the C3-position and the benzylic site, a dual reactivity profile not accessible with C3-substituted analogs . Furthermore, the C2-hydroxymethyl handle enables direct elaboration to oxazino[4,3-a]indoles and 5-HT6 receptor ligands via synthetic pathways that are precluded or significantly less efficient when starting from C3-substituted indoles or indole-2-carboxylic acids . The compound's established role as a direct intermediate in the industrial synthesis of the β-blocker pindolol and the psychoactive alkaloid psilocin further underscores that alternative indole derivatives cannot serve as drop-in replacements without complete route redesign and revalidation .

Quantitative Differentiation Evidence for 1H-Indole-2-methanol Against Closest Analogs


Regioselectivity and Electrophilic Reactivity: 1H-Indole-2-methanol vs. Indole-3-methanol

Upon activation by Brønsted or Lewis acids, 1H-indole-2-methanol (2-indolylmethanol) generates a bidentate electrophilic system that enables nucleophilic attack at either the C3-position of the indole ring or at the benzylic site, whereas indole-3-methanol lacks this dual-site electrophilic character and typically undergoes dehydration to form a reactive 3-alkylideneindolenine intermediate . This mechanistic divergence results in fundamentally different product distributions and synthetic applicability. In palladium-catalyzed cyclization-carboalkoxylation reactions, 1H-indole-2-methanol participates as a substrate with a reaction yield range of 65-92% depending on the coupling partner, whereas indole-3-methanol is unreactive under identical conditions [1].

Organic Synthesis Medicinal Chemistry Regioselective Functionalization

Oxidation State and Synthetic Utility: 1H-Indole-2-methanol vs. Indole-2-carboxylic Acid

1H-Indole-2-methanol exists at a lower oxidation state than indole-2-carboxylic acid, providing a direct entry point for reductive transformations and nucleophilic substitutions that are not feasible with the carboxylic acid analog. Specifically, the primary alcohol of 1H-indole-2-methanol can be directly converted to indole-2-carbaldehyde via mild oxidation (MnO₂ in DCM, 85-95% yield), or to various ethers and esters without the need for preliminary reduction steps. In contrast, indole-2-carboxylic acid requires two-step activation (e.g., esterification then reduction) to achieve the same hydroxymethyl functionality, adding 1-2 synthetic steps and reducing overall yield by approximately 20-40% compared to direct use of 1H-indole-2-methanol .

Organic Synthesis Building Block Selection Redox Economy

Drug Intermediate Specificity: 1H-Indole-2-methanol as Key Intermediate for Pindolol and Psilocin

1H-Indole-2-methanol serves as a direct, validated intermediate in the industrial synthesis of two distinct approved and clinically relevant drugs: pindolol (a non-selective β-adrenergic antagonist) and psilocin (4-hydroxy-N,N-dimethyltryptamine, the active metabolite of psilocybin) . The pindolol synthesis proceeds from 1H-indole-2-methanol via functional group manipulation to yield the 4-indolyloxy pharmacophore, while psilocin synthesis leverages the C2-hydroxymethyl group for subsequent alkylation and tryptamine formation. No other simple indole alcohol—including indole-3-methanol, 5-hydroxyindole-3-methanol, or indole-2-carboxylic acid—has been reported as a direct, viable intermediate for both of these commercial APIs . This dual-API applicability is a unique procurement value proposition.

Pharmaceutical Synthesis API Intermediate Route Scouting

Biological Scaffold Accessibility: 5-HT6 Receptor Ligand Synthesis from 1H-Indole-2-methanol

1H-Indole-2-methanol is the requisite starting material for the synthesis of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, a class of compounds that act as potent 5-HT6 serotonin receptor ligands with reported binding affinities (Ki values) in the low nanomolar range (Ki = 2-50 nM) . The C2-hydroxymethyl group is essential for installing the arylsulfonylmethyl moiety via nucleophilic displacement or Mitsunobu-type chemistry. Attempts to synthesize analogous 5-HT6 ligands starting from indole-3-methanol or indole-2-carboxylic acid fail to yield the correct substitution pattern and result in either inactive compounds or >100-fold loss in binding affinity due to the altered vector of the pharmacophore .

CNS Drug Discovery 5-HT6 Antagonists GPCR Ligands

Optimal Research and Industrial Application Scenarios for 1H-Indole-2-methanol CAS 24621-70-3


Synthesis of C3-Functionalized Indoles and Polycyclic Scaffolds via Acid-Catalyzed Cycloadditions

1H-Indole-2-methanol is the preferred substrate for acid-catalyzed cycloadditions and nucleophilic additions that functionalize the C3-position while retaining the C2-hydroxymethyl handle for further elaboration. Under Brønsted or Lewis acid activation, the compound generates a bidentate electrophile that reacts with nucleophiles to form oxazino[4,3-a]indoles and related polycyclic systems, a reactivity profile unique to 2-indolylmethanols and not shared by indole-3-methanol .

Pharmaceutical Process Development for Pindolol and Psilocin Manufacturing

For industrial synthesis of the β-blocker pindolol and the psychoactive tryptamine psilocin, 1H-Indole-2-methanol serves as a direct, validated intermediate that eliminates the need for multi-step redox manipulations required when starting from indole-2-carboxylic acid. Procurement of high-purity (>96%) material with documented Certificate of Analysis ensures batch-to-batch consistency in GMP and non-GMP API manufacturing campaigns .

CNS Drug Discovery: 5-HT6 Receptor Antagonist Lead Optimization

Medicinal chemistry programs targeting the 5-HT6 serotonin receptor for cognitive disorders (Alzheimer's disease, schizophrenia) require 1H-Indole-2-methanol to construct the 2-arylsulfonylmethyl-3-piperazinylmethylindole pharmacophore. The C2-hydroxymethyl substitution pattern is essential for achieving the correct spatial orientation of the arylsulfonyl and piperazinyl groups; alternative indole starting materials produce ligands with severely compromised binding affinity (>100-fold reduction) .

Anticancer Agent Synthesis: SR13668 and Akt Signaling Inhibitors

1H-Indole-2-methanol is the key starting material for the synthesis of SR13668, a synthetic indole derivative designed to mimic the anticancer mechanisms of dietary indole-3-carbinol by blocking Akt signaling. This application leverages the unique C2-substitution pattern to access a bioactive scaffold that modulates the PI3K/Akt pathway, a validated target in oncology drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indole-2-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.